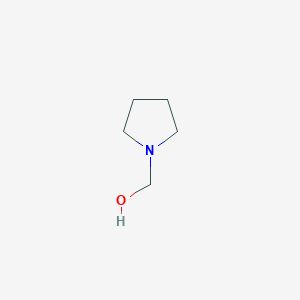

Pyrrolidin-1-ylmethanol

Description

Contextual Significance of the Pyrrolidine (B122466) Core in Advanced Organic Synthesis

The pyrrolidine ring is a foundational motif in organic chemistry, recognized for its prevalence in a vast array of biologically active molecules, including numerous alkaloids and pharmaceuticals. frontiersin.orgtandfonline.com This five-membered nitrogen heterocycle is a common feature in many FDA-approved drugs, underscoring its importance in medicinal chemistry. researchgate.netnih.gov The significance of the pyrrolidine core stems from several key characteristics:

Stereochemical Control: The saturated and non-planar nature of the pyrrolidine ring allows for the precise spatial arrangement of substituents, which is crucial for achieving desired biological activity and selectivity in chemical reactions. nih.gov

Versatility in Synthesis: The pyrrolidine scaffold can be readily functionalized at various positions, enabling the synthesis of a diverse library of derivatives with tailored properties. researchgate.net

Biological Relevance: The pyrrolidine moiety is a recognized pharmacophore, meaning it is a key structural feature responsible for a molecule's biological activity. frontiersin.org Its presence in natural products and its ability to interact with biological targets make it a prime candidate for drug discovery efforts. frontiersin.orgtandfonline.com

The synthesis of pyrrolidine-containing compounds often starts from readily available chiral precursors like proline and 4-hydroxyproline. mdpi.comresearchgate.net Common synthetic strategies involve the reduction of proline derivatives or cycloaddition reactions. tandfonline.commdpi.com

Overview of Pyrrolidinemethanol Scaffolds in Contemporary Chemical Research

Within the broader class of pyrrolidine derivatives, pyrrolidinemethanol scaffolds have garnered considerable attention. These compounds, which feature a hydroxymethyl group attached to the pyrrolidine ring, serve as versatile intermediates and chiral auxiliaries in asymmetric synthesis. The hydroxyl group provides a reactive handle for further chemical modifications, while the inherent chirality of the pyrrolidine core, often derived from natural amino acids, allows for the stereoselective synthesis of complex molecules. rsc.org

For instance, (S)-pyrrolidin-2-ylmethanol, also known as L-prolinol, is a widely used chiral building block. nih.gov Its synthesis is commonly achieved through the reduction of L-proline. researchgate.net This and other pyrrolidinemethanol derivatives have been instrumental in the synthesis of a range of biologically active compounds, including antiviral and anticancer agents. nih.govnih.gov

Research has explored various substituted pyrrolidinemethanol scaffolds, such as diphenyl(pyrrolidin-2-yl)methanol (B8817829) and its derivatives, which have been studied for their potential applications in various chemical transformations and as ligands in catalysis. nih.govresearchgate.netresearchgate.net The ability to modify the substituents on both the pyrrolidine ring and the methanol (B129727) group allows for the fine-tuning of the scaffold's steric and electronic properties, making it adaptable to a wide range of research applications.

Rationale and Research Trajectories for Pyrrolidin-1-ylmethanol Investigations

The investigation into this compound and its derivatives is driven by the continuous need for novel and efficient synthetic methodologies and the quest for new therapeutic agents. The core rationale for focusing on this specific scaffold lies in its potential to serve as a versatile platform for generating structurally diverse and biologically relevant molecules.

Current and future research trajectories for this compound investigations include:

Development of Novel Catalysts: The chiral nature of this compound makes it an attractive ligand for asymmetric catalysis. Research is focused on designing new catalysts for a variety of stereoselective reactions, aiming for higher efficiency and selectivity.

Synthesis of Complex Natural Products: this compound and its derivatives serve as key starting materials and intermediates in the total synthesis of complex natural products that possess a pyrrolidine core.

Medicinal Chemistry and Drug Discovery: A significant area of research involves the synthesis of novel this compound derivatives and evaluating their potential as therapeutic agents. This includes their use as scaffolds for developing inhibitors of various enzymes and receptors implicated in diseases such as cancer, viral infections, and neurological disorders. nih.govacs.orgnih.gov

Materials Science: The unique structural features of these compounds are also being explored for applications in materials science, for example, as structure-directing agents in the synthesis of zeolites.

The exploration of multicomponent reactions to synthesize highly functionalized pyrrolidine derivatives, including those based on the pyrrolidinemethanol scaffold, is an active area of research, offering a more efficient and atom-economical approach to generating molecular diversity. tandfonline.com

Structure

3D Structure

Properties

CAS No. |

220208-47-9 |

|---|---|

Molecular Formula |

C5H11NO |

Molecular Weight |

101.15 g/mol |

IUPAC Name |

pyrrolidin-1-ylmethanol |

InChI |

InChI=1S/C5H11NO/c7-5-6-3-1-2-4-6/h7H,1-5H2 |

InChI Key |

GUFUWKKDHIABBW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pyrrolidin 1 Ylmethanol and Analogues

Strategic Approaches for Pyrrolidine (B122466) Ring Formation

The construction of the pyrrolidine ring is a cornerstone of synthetic organic chemistry, owing to the prevalence of this scaffold in natural products and pharmaceuticals. nih.govresearchgate.net Modern strategies prioritize efficiency, stereocontrol, and molecular diversity.

Intramolecular and Intermolecular Cyclization Reactions

Intramolecular and intermolecular cyclization reactions are fundamental to the formation of the pyrrolidine scaffold. These reactions involve the formation of the five-membered ring from a linear precursor.

One of the most powerful methods is the [3+2] cycloaddition reaction, which typically involves an azomethine ylide reacting with an alkene or alkyne. mdpi.com This approach allows for the rapid construction of polysubstituted pyrrolidines. mdpi.com Glycine can serve as a versatile starting material for generating azomethine ylides for these cycloadditions. mdpi.com

Other significant cyclization strategies include:

Radical Cyclization : Amidyl radicals can be generated and cyclized onto alkenes to form pyrrolidones, which can be further reduced to pyrrolidines. researchgate.net

C–H Amination : Transition-metal-catalyzed intramolecular amination of C(sp³)–H bonds provides a direct route to the pyrrolidine ring. acs.orgnih.gov Copper-catalyzed systems have been developed for the C-H amination of N-fluoride amides to synthesize both pyrrolidines and piperidines. acs.orgnih.gov

Hydroamination : The intramolecular hydroamination of unactivated olefins, catalyzed by metals like iron, offers a straightforward synthesis under mild conditions. organic-chemistry.org

Domino Reactions : Gold(I)-catalyzed domino ring-opening ring-closing hydroamination of methylenecyclopropanes with sulfonamides yields pyrrolidine derivatives. organic-chemistry.org

The favorability of forming a five-membered ring (a 5-exo cyclization) over other ring sizes is a key thermodynamic and kinetic principle guiding these reactions. diva-portal.org

Multicomponent Reaction Protocols for Pyrrolidine Scaffolds

Multicomponent reactions (MCRs) have emerged as highly efficient and sustainable methods for synthesizing complex molecules like pyrrolidine derivatives from three or more starting materials in a single operation. researchgate.nettandfonline.com These reactions are advantageous due to their high atom and step economy, which reduces waste and solvent consumption compared to traditional multi-step syntheses. researchgate.nettandfonline.com

A prominent MCR for pyrrolidine synthesis is the 1,3-dipolar cycloaddition of azomethine ylides. tandfonline.com The azomethine ylide, often generated in situ from the condensation of an amino acid (like sarcosine (B1681465) or glycine) and an aldehyde or ketone (such as isatin), reacts with a dipolarophile to construct the pyrrolidine ring. mdpi.comtandfonline.com

Recent advancements in MCRs for pyrrolidine synthesis include:

The use of various catalysts to improve efficiency and selectivity. tandfonline.com

The application of green chemistry techniques such as ultrasound irradiation and microwave heating. tandfonline.com

The development of catalyst-free reaction conditions. tandfonline.com

Asymmetric MCRs that can establish up to three contiguous stereocenters in one step, providing diastereomerically enriched pyrrolidines. nih.gov

The table below summarizes selected multicomponent reactions for the synthesis of pyrrolidine scaffolds.

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Aldehydes, Amino acid esters, Chalcones | K₂CO₃, I₂ | Polysubstituted pyrrolidine-2-carboxylates | tandfonline.com |

| Optically active phenyldihydrofuran, N-tosyl imino ester, Silane reagent | TiCl₄ | Highly substituted pyrrolidine derivatives | nih.gov |

| Isatin, Sarcosine, 5-arylidene-1,3-thiazolidine-2,4-dione | EtOH, Heat | Spiro-pyrrolidine derivatives | tandfonline.com |

| Glycine, Aldehydes, Maleimides (Pseudo five-component) | Heat | Tetracyclic pyrrolizidines | mdpi.com |

Regioselective Introduction of the Hydroxymethyl Group at the N1-Position

The synthesis of Pyrrolidin-1-ylmethanol involves the specific introduction of a hydroxymethyl (-CH₂OH) group onto the nitrogen atom of the pyrrolidine ring. The most direct and common method for this transformation is the reaction of pyrrolidine with formaldehyde (B43269) (HCHO).

This reaction is a classic example of N-alkylation, where the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. The initial adduct, a hemiaminal, is typically unstable and can be considered the product, this compound. This process is generally regioselective for the N1 position due to the high nucleophilicity of the nitrogen atom. In some contexts, particularly in multicomponent reactions, formaldehyde can act as a C1 building block, reacting with amines and other nucleophiles to form more complex structures. beilstein-journals.org For instance, active methylene (B1212753) compounds can react with sarcosine and formaldehyde to yield 3-substituted pyrrolidines, showcasing formaldehyde's role in building the ring structure itself rather than just functionalizing the nitrogen. researchgate.net

Stereoselective Synthesis of Pyrrolidinemethanol Derivatives

The synthesis of stereochemically defined pyrrolidinemethanol derivatives is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereoisomeric form. nih.gov These compounds, particularly derivatives of (S)-2-pyrrolidinemethanol (also known as L-prolinol), are crucial as chiral building blocks, auxiliaries, and organocatalysts in asymmetric synthesis. mdpi.comnih.gov

Chiral Pool Synthesis Utilizing Proline and Related Cyclic Precursors

Chiral pool synthesis is a highly effective strategy that utilizes readily available, enantiomerically pure natural products as starting materials. nih.gov The natural amino acid L-proline is the most common and logical precursor for the synthesis of (S)-2-pyrrolidinemethanol and its derivatives due to its inherent (S)-stereochemistry and pre-formed pyrrolidine ring. nih.gov

The key transformation is the reduction of the carboxylic acid group of proline to a primary alcohol. This is typically achieved with powerful reducing agents.

Lithium Aluminium Hydride (LiAlH₄) is frequently used for the efficient reduction of proline to prolinol. nih.gov

Lithium Borohydride (B1222165) (LiBH₄) also serves as an effective reagent for this reduction. nih.gov

Once synthesized, (S)-2-pyrrolidinemethanol (prolinol) becomes a versatile starting point for a wide range of derivatives. For example, it is a key precursor in the synthesis of the FDA-approved drug Avanafil. nih.gov The hydroxyl group can be further modified, or the nitrogen atom can be functionalized to create a diverse library of chiral ligands and catalysts. nih.gov Other cyclic precursors, such as pyroglutamic acid, also serve as valuable starting materials in chiral pool approaches to substituted pyrrolidines. researchgate.net

Asymmetric Synthetic Transformations for Enantiomeric Enrichment

Asymmetric synthesis provides routes to enantiomerically enriched pyrrolidinemethanol derivatives without relying on a chiral starting material. These methods create the desired stereochemistry during the reaction sequence using a chiral influence.

Key asymmetric transformations include:

Asymmetric Catalysis : This is a powerful tool where a small amount of a chiral catalyst directs the reaction to form predominantly one enantiomer. Chiral organocatalysts derived from proline and prolinol itself, such as diarylprolinol silyl (B83357) ethers, are highly effective in promoting various asymmetric reactions. mdpi.com The development of these catalysts was a significant breakthrough in the field of organocatalysis. mdpi.com

Catalytic Asymmetric Reduction : The reduction of prochiral ketones using a borane (B79455) source in the presence of a chiral catalyst can produce chiral secondary alcohols with high enantiomeric excess. bit.edu.cn Oxazaborolidine catalysts prepared in situ from chiral pyrrolidinemethanol derivatives are effective for this purpose. bit.edu.cn For example, the Corey-Bakshi-Shibata (CBS) reduction mechanism employs catalysts like (R)-(+)-α,α-diphenyl-2-pyrrolidinemethanol to achieve highly enantioselective reductions. nih.gov

Use of Chiral Auxiliaries : A chiral auxiliary is temporarily incorporated into the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary is removed. Pyrrolidinemethanol derivatives themselves are often used as chiral auxiliaries. nih.gov

The following table highlights different approaches to asymmetric synthesis of chiral pyrrolidine derivatives.

| Method | Chiral Influence | Application Example | Reference |

| Organocatalysis | Diarylprolinol silyl ethers | Asymmetric functionalization of aldehydes | mdpi.com |

| Asymmetric Borane Reduction | (S)-2-(diphenylmethanol)-1-(2-pyridylmethyl)pyrrolidine | Reduction of prochiral ketones to chiral secondary alcohols (up to 98% ee) | bit.edu.cn |

| Asymmetric Lithiation-Electrophilic Quench | Stoichiometric chiral diamine (e.g., (-)-sparteine) | Synthesis of asymmetrically substituted pyrrolidines | whiterose.ac.uk |

| Chiral Phosphoric Acid Catalysis | (R)-TRIP or (R)-TiPSY | Intramolecular aza-Michael cyclization for spiropyrrolidines (up to >99:1 er) | whiterose.ac.uk |

Implementation of Protecting Group Strategies in Complex Pyrrolidinemethanol Synthesis

In the synthesis of complex molecules containing the pyrrolidinemethanol scaffold, the strategic use of protecting groups is essential to ensure chemo- and stereoselectivity. Protecting groups temporarily mask reactive functional groups, preventing them from undergoing undesired reactions during subsequent synthetic transformations. The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal.

One of the most frequently employed protecting groups for the nitrogen atom of the pyrrolidine ring is the tert-butoxycarbonyl (Boc) group. nih.govgoogle.com The Boc group is favored due to its stability under a wide range of non-acidic conditions and its straightforward removal under mild acidic conditions, which often leaves other functional groups in the molecule intact. google.comorganic-chemistry.org The synthesis of N-Boc-L-proline, a key intermediate, is typically achieved by reacting L-proline with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. rsc.orggoogle.com This protected amino acid can then be further elaborated. For instance, it can be converted to N-Boc-L-proline chloride and reacted with other nucleophiles to build more complex structures. rsc.org

In the construction of more intricate pyrrolidinemethanol analogues, orthogonal protecting group strategies are often necessary. This approach involves using multiple protecting groups that can be removed under different, specific conditions, allowing for the sequential unmasking and reaction of various functional groups within the same molecule. wikipedia.org For example, in the synthesis of complex peptides or other highly functionalized molecules, a Boc-protected amine can coexist with other protected functionalities, such as silyl ethers for hydroxyl groups or benzyl (B1604629) esters for carboxylic acids. wikipedia.org Each of these groups can be cleaved selectively without affecting the others.

The following table summarizes common protecting groups used in the synthesis of complex pyrrolidine derivatives, along with their typical introduction and cleavage conditions.

| Protecting Group | Functional Group Protected | Introduction Reagent(s) | Cleavage Condition(s) |

| tert-Butoxycarbonyl (Boc) | Amine | Di-tert-butyl dicarbonate ((Boc)₂O), Base | Mild Acid (e.g., Trifluoroacetic acid (TFA)) |

| Benzyl (Bn) | Amine, Hydroxyl, Carboxyl | Benzyl bromide, Base | Catalytic Hydrogenation (H₂/Pd) |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Amine | Fmoc-Cl, Fmoc-OSu | Mild Base (e.g., Piperidine) |

| Trityl (Trt) | Amine, Hydroxyl | Trityl chloride, Base | Mild Acid |

| tert-Butyldimethylsilyl (TBDMS) | Hydroxyl | TBDMS-Cl, Imidazole | Fluoride (B91410) source (e.g., TBAF) |

Catalytic Hydrogenation and Reductive Methodologies

Catalytic hydrogenation and other reductive methods are fundamental for the synthesis of the pyrrolidinemethanol core structure, primarily through the reduction of proline or its derivatives. These methodologies are also crucial for the removal of certain protecting groups, such as the benzyl group.

A primary route to (S)-pyrrolidin-2-ylmethanol (prolinol) is the reduction of the carboxylic acid functionality of L-proline. This transformation is commonly achieved using powerful hydride reducing agents. Lithium aluminium hydride (LiAlH₄) is a frequently used reagent for this purpose, effectively reducing the carboxylic acid to the corresponding alcohol while preserving the stereochemistry at the C2 position. nih.gov Similarly, lithium borohydride (LiBH₄) can also be employed for this reduction. nih.gov

Catalytic hydrogenation is a versatile technique used for both the saturation of unsaturated precursors and for deprotection. For instance, highly substituted pyrroles can be fully reduced to the corresponding pyrrolidines with excellent diastereoselectivity via heterogeneous catalytic hydrogenation. acs.org This method can generate multiple new stereocenters in a single step. acs.org Rhodium on alumina (B75360) (Rh/Al₂O₃) is an effective catalyst for this transformation, typically requiring hydrogen gas at elevated pressure. acs.org In other applications, palladium on carbon (Pd/C) is a standard catalyst for the hydrogenolysis of benzyl protecting groups, a common final step in many synthetic sequences. nih.gov

Reductive amination represents another powerful strategy for the synthesis of the pyrrolidine ring system itself. This reaction involves the condensation of a dicarbonyl compound with an amine source, followed by in situ reduction of the resulting imine intermediate. For example, a 1,4-dicarbonyl compound can react with an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a pyrrolidine ring. stackexchange.comwikipedia.org This method is particularly useful for constructing substituted pyrrolidines. stackexchange.com

The table below outlines various reductive methodologies employed in the synthesis of pyrrolidinemethanol and its analogues.

| Method | Substrate | Reagent(s)/Catalyst | Product |

| Hydride Reduction | L-Proline | Lithium aluminium hydride (LiAlH₄) or Lithium borohydride (LiBH₄) | (S)-Pyrrolidin-2-ylmethanol |

| Catalytic Hydrogenation | Substituted Pyrrole | H₂, Rhodium on Alumina (Rh/Al₂O₃) | Substituted Pyrrolidine |

| Hydrogenolysis | N-Benzyl-pyrrolidinemethanol | H₂, Palladium on Carbon (Pd/C) | This compound |

| Reductive Amination | 1,4-Dicarbonyl compound | Amine (e.g., NH₄Cl), Sodium cyanoborohydride (NaBH₃CN) | Substituted Pyrrolidine |

Applications in Advanced Organic Synthesis and Catalysis

Pyrrolidinemethanol Building Blocks in Complex Molecule Synthesis

The pyrrolidine (B122466) ring is a fundamental structural motif found in a vast array of biologically active compounds, including alkaloids, vitamins, and hormones. mdpi.com Consequently, chiral pyrrolidine derivatives like (S)-(+)-2-Pyrrolidinemethanol, also known as (S)-(+)-prolinol, serve as indispensable chiral building blocks for the synthesis of complex organic compounds. sigmaaldrich.comunibo.it These building blocks are crucial starting materials in medicinal chemistry, organic chemistry, and material science for the modular, bottom-up assembly of intricate molecular architectures. sigmaaldrich.com

The inherent chirality of pyrrolidinemethanol makes it an excellent starting material or chiral auxiliary for asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. sigmaaldrich.comrsc.org The pyrrolidine scaffold plays a critical role in establishing stereochemistry during the synthesis of complex targets. unibo.itnih.gov

One of the primary methods for preparing optically pure pyrrolidinemethanol is through the reduction of the amino acid proline, using reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄). mdpi.comresearchgate.net The resulting (S)-prolinol can then be used to introduce chirality into new molecules. For instance, it is a key starting material for the synthesis of (S)-α,α-diaryl-2-pyrrolidinemethanols, where it imparts its chirality to the final product. sigmaaldrich.com The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is another powerful method that provides access to a wide variety of stereochemically diverse pyrrolidines. rsc.org

The strategic use of pyrrolidinemethanol-derived building blocks allows chemists to construct complex, stereochemically defined intermediates that are essential for the total synthesis of elaborate molecules.

The pyrrolidine moiety is a privileged structure in medicinal chemistry, frequently found in synthetic drugs and natural products with a wide range of biological activities. mdpi.comnih.govnih.gov Pyrrolidine derivatives are precursors in the synthesis of important alkaloids such as nicotine, hygrine, and tropane alkaloids like atropine and cocaine. mdpi.com The pyrrolidine ring's non-planar structure allows for efficient exploration of three-dimensional pharmacophore space, a desirable trait in drug design. nih.gov

Pyrrolidinemethanol, derived from the readily available chiral pool amino acid proline, is a key precursor for numerous pharmaceuticals. mdpi.comrsc.org A precursor is a substance used in the production of another, often more complex, substance. wikipedia.org For example, the condensation of (S)-prolinol with a suitable carboxylic acid is a key step in the synthesis of Avanafil (marketed as Stendra), a drug used to treat erectile dysfunction. mdpi.comresearchgate.net Similarly, the synthetic cyclic hexapeptide Pasireotide, used in the treatment of Cushing's disease, is prepared from a pyrrolidine derivative. mdpi.com The pyrrolidine scaffold is also central to many antiviral drugs. mdpi.com

The table below highlights examples of drugs and natural products that utilize pyrrolidine-based precursors in their synthesis.

| Compound Class | Specific Compound | Therapeutic Area/Significance | Role of Pyrrolidinemethanol Derivative |

| Pharmaceuticals | Avanafil (Stendra) | Erectile Dysfunction | Key chiral building block derived from (S)-prolinol. mdpi.comresearchgate.net |

| Pasireotide | Cushing's Disease | Synthesized from a pyrrolidine derivative. mdpi.com | |

| Captopril | Antihypertensive | Contains a proline (pyrrolidine-2-carboxylic acid) core. mdpi.com | |

| Anisomycin | Antibiotic/Anticancer | A pyrrolidine-containing natural product. mdpi.com | |

| Alkaloids | Nicotine | Stimulant | A well-known natural product featuring a pyrrolidine ring. mdpi.com |

| Preussin | Antifungal | A polyhydroxylated pyrrolidine natural product. baranlab.org | |

| Atropine | Anticholinergic | A tropane alkaloid with a pyrrolidine-derived core. mdpi.com |

Pyrrolidinemethanol-Based Ligands in Metal-Catalyzed Transformations

In addition to their role as building blocks, pyrrolidinemethanol derivatives are extensively used as chiral ligands in transition metal-catalyzed reactions. sigmaaldrich.comnih.gov A chiral ligand coordinates to a metal center, creating a chiral environment that can influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. nih.gov This strategy is a cornerstone of asymmetric catalysis. mdpi.com

The design of effective chiral ligands is a formidable task that relies on several key principles. nih.gov A central concept has been the use of C₂ symmetry, where the ligand has a twofold axis of rotation, which can reduce the number of possible transition states and simplify the stereochemical analysis. nih.gov However, non-symmetrical ligands, which have two electronically and sterically different coordinating units, are increasingly recognized for their potential to achieve higher enantiocontrol in certain reactions. nih.gov

Pyrrolidinemethanol-based ligands are highly modular, meaning their backbones can be easily varied to fine-tune the steric and electronic properties around the metal center. utexas.edu This tunability is crucial for optimizing reactivity and selectivity for a specific transformation. The pyrrolidine ring provides a rigid scaffold that positions substituents in a well-defined three-dimensional space, effectively shielding one face of the substrate and directing the reaction to the other. unibo.it By modifying the substituents on the pyrrolidine ring or the methanol (B129727) group, ligands can be tailored for various metal-catalyzed processes. rsc.orgrsc.org

Pyrrolidinemethanol-derived ligands have been successfully employed in a wide range of enantioselective metal-catalyzed transformations, including hydrogenations, cross-coupling reactions, and cycloadditions. nih.govmdpi.com The chiral ligand-metal complex acts as the catalyst, controlling the stereoselectivity of the reaction. nih.gov

For example, palladium complexes with chiral phosphine ligands derived from pyrrolidinemethanol are effective catalysts for asymmetric allylic substitution reactions. rsc.org The ligand's structure dictates the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate. Similarly, rhodium and iridium complexes are used in asymmetric hydroboration, while nickel catalysts are employed in C-C bond-forming reactions. nih.gov The choice of metal and the specific design of the pyrrolidinemethanol-based ligand are critical for achieving high yields and enantioselectivities. researchgate.netharvard.edu

The following table provides examples of metal-catalyzed reactions where stereoselectivity is controlled by pyrrolidinemethanol-based ligands.

| Reaction Type | Metal Catalyst | Ligand Type | Achieved Enantioselectivity (ee) |

| Asymmetric Allylic Substitution | Palladium (Pd) | Chiral N,N-bidentate phenanthroline | High reactivity and enantioselectivity reported. rsc.org |

| Addition of Organozinc to Aldehydes | Zinc (Zn) | N,N,O-tridentate phenanthroline (BinThro) | Up to 95% ee. rsc.org |

| Ethylene Dimerization | Nickel (Ni), Palladium (Pd) | Pyridinecarboxylate-modified MOF | High catalytic activity demonstrated. mdpi.com |

| Intramolecular C-H Amination | Nickel (Ni) | Anionic bisoxazoline (TrHBOX) | Enables enantioselective pyrrolidine formation. harvard.edu |

Pyrrolidinemethanol Derivatives in Organocatalysis

The last two decades have witnessed the rise of organocatalysis as a third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. nih.gov This field uses small, chiral organic molecules to catalyze chemical transformations. Pyrrolidine derivatives, particularly those derived from pyrrolidinemethanol and proline, are among the most powerful and widely used organocatalysts. unibo.itnih.gov

These catalysts typically operate through two primary activation modes: enamine or iminium ion formation. The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine or an electrophilic iminium ion intermediate. The chiral scaffold of the catalyst then directs the subsequent reaction, leading to high enantioselectivity. unibo.it

A major breakthrough in this area was the development of diarylprolinol silyl (B83357) ethers, which are derived from pyrrolidinemethanol. nih.govnih.gov These catalysts, often called Hayashi-Jørgensen catalysts, have proven to be extremely efficient for a wide variety of reactions, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. nih.govnih.govtcichemicals.com The bulky diarylmethyl group and the silyl ether create a well-defined chiral pocket that effectively controls the stereochemical outcome. unibo.it

The versatility and high efficiency of pyrrolidinemethanol-based organocatalysts have made them invaluable tools for the construction of complex molecular architectures in an environmentally friendly, metal-free manner. unibo.itnih.gov

The table below summarizes the application of various pyrrolidinemethanol-derived organocatalysts in key asymmetric reactions.

| Catalyst Type | Reaction | Key Features | Reported Enantioselectivity (ee) |

| Diarylprolinol Silyl Ethers | Michael Addition (Aldehydes to Nitroolefins) | Forms a chiral enamine intermediate; bulky groups direct the nucleophilic attack. nih.govnih.gov | Up to 85-99% ee. nih.govtcichemicals.com |

| Proline | Aldol Reaction | Pioneering organocatalyst; versatile and economical. tcichemicals.com | Good to excellent ee reported. tcichemicals.com |

| Prolinamides | Aldol Reaction (Isatin with Acetone) | Potential for hydrogen bonding and π-π stacking interactions to control selectivity. nih.gov | High catalytic performance observed. nih.gov |

| Pyrrolidine-based aminodiols | α-chlorination of β-ketoesters | Highly modular chiral catalysts derived from the chiral pool. nih.gov | Excellent results after optimization. nih.gov |

Enamine and Iminium Ion Organocatalytic Mechanisms

Organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions, has been significantly influenced by the development of catalysts derived from pyrrolidine structures. Pyrrolidin-1-ylmethanol-based catalysts operate through two primary activation modes: enamine and iminium ion catalysis.

In enamine catalysis , the secondary amine of the pyrrolidine moiety reacts with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile. The chiral environment provided by the catalyst directs the approach of the electrophile, leading to the formation of a product with high enantioselectivity.

Conversely, in iminium ion catalysis , the pyrrolidine-based catalyst reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it for nucleophilic attack. The steric hindrance provided by the catalyst's structure shields one face of the iminium ion, forcing the nucleophile to attack from the less hindered side, thus controlling the stereochemical outcome of the reaction.

Application in Enantioselective Carbon-Carbon and Carbon-Heteroatom Bond Formations

Derivatives of this compound have been successfully employed as organocatalysts in a range of enantioselective bond-forming reactions. These reactions are fundamental in the synthesis of complex molecules, including pharmaceuticals and natural products.

Carbon-Carbon Bond Formation:

A notable application is in the Michael addition , a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For instance, (S)-pyrrolidine sulfonamides, derived from the pyrrolidine scaffold, have been shown to catalyze the direct, highly enantioselective Michael addition of ketones and aldehydes to nitroolefins in water. These reactions proceed with high yields and excellent stereocontrol.

| Catalyst | Reactants | Product | Yield (%) | ee (%) | dr |

| Fluorous (S)-pyrrolidine sulfonamide | Ketones/Aldehydes + Nitroolefins | Michael Adduct | 60-98 | 68-95 | up to 50:1 |

| Table 1: Enantioselective Michael Addition Catalyzed by a Pyrrolidine Sulfonamide Derivative. |

Another key C-C bond-forming reaction is the aldol reaction . Proline and its derivatives, which share the core pyrrolidine structure, are well-known catalysts for direct asymmetric aldol reactions. These reactions, proceeding through an enamine mechanism, provide access to chiral β-hydroxy carbonyl compounds, which are versatile synthetic intermediates. While specific data for this compound itself in this context is less common in readily available literature, the principles established with closely related proline-based catalysts are highly relevant.

Carbon-Heteroatom Bond Formation:

The formation of carbon-heteroatom bonds is another area where this compound-derived catalysts have shown promise. For example, in aza-Michael reactions, where a nitrogen nucleophile is added to an activated alkene, cinchona alkaloid derivatives, which can incorporate pyrrolidine-like structures, have been used to achieve high enantioselectivity.

Mechanistic Elucidation of Organocatalytic Cycles

The understanding of the mechanistic pathways in organocatalysis is crucial for the rational design of new and more efficient catalysts. Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the transition states and intermediates of reactions catalyzed by pyrrolidine derivatives.

These studies have helped to visualize the three-dimensional arrangement of the catalyst and substrates in the transition state, explaining the origin of the observed stereoselectivity. For instance, DFT calculations on proline-catalyzed aldol reactions have supported the enamine mechanism and highlighted the role of hydrogen bonding in stabilizing the transition state. In the context of Michael additions, computational models can predict which diastereomeric transition state is lower in energy, thus rationalizing the observed diastereoselectivity.

While detailed DFT studies specifically on this compound-catalyzed reactions are not extensively documented in publicly accessible literature, the mechanistic principles derived from studies on analogous systems like proline and other pyrrolidine-based catalysts provide a strong framework for understanding their reactivity and stereochemical control.

Role as Chiral Auxiliaries in Asymmetric Induction

Beyond their role as catalysts, chiral molecules like this compound can be utilized as chiral auxiliaries . A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired reaction, the auxiliary is removed, having imparted its chirality to the product.

Derivatives of this compound can be attached to a substrate, for example, through an ester or amide linkage. The steric and electronic properties of the pyrrolidine moiety then control the facial selectivity of a subsequent reaction on the substrate. This strategy has been widely used in various asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions.

A key application of chiral auxiliaries is in the synthesis of β-lactams, the core structural motif of penicillin and related antibiotics. In the Staudinger reaction, the cycloaddition of a ketene and an imine, a chiral auxiliary attached to either the ketene or the imine can effectively control the stereochemistry of the resulting β-lactam. While specific examples detailing the use of this compound as a chiral auxiliary for β-lactam synthesis are not prominently featured in general literature, the principle is well-established with other chiral alcohols and amines.

Application in Asymmetric Polymerization Processes

The principles of asymmetric synthesis can be extended to the field of polymer chemistry to create chiral polymers with controlled stereochemistry. Asymmetric polymerization can be achieved using chiral initiators, catalysts, or by polymerizing chiral monomers.

While the direct application of this compound in asymmetric polymerization is not a widely documented area, its potential can be inferred from related systems. For instance, chiral initiators bearing a stereogenic center can be used in anionic polymerization to induce an excess of one helical screw sense in the resulting polymer chain. Derivatives of this compound could potentially be developed into such chiral initiators.

Another approach is the enantioselective ring-opening polymerization (ROP) of racemic lactones. A chiral initiator or catalyst can selectively polymerize one enantiomer of the lactone, leading to an optically active polymer and leaving the unreacted monomer enriched in the other enantiomer. The development of catalysts or initiators derived from this compound for such processes represents an area for potential future research.

Advanced Spectroscopic Characterization and Structural Analysis

Elucidation of Molecular Structure via High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules like Pyrrolidin-1-ylmethanol. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the molecular framework.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The protons of the hydroxymethyl group (-CH₂OH) are anticipated to appear as a singlet or a finely split multiplet, with a chemical shift influenced by hydrogen bonding and the electronegativity of the adjacent oxygen and nitrogen atoms. The protons on the pyrrolidine (B122466) ring will present as multiplets, due to complex spin-spin coupling. Specifically, the protons on the carbons adjacent to the nitrogen atom (C2 and C5) are expected to be deshielded and resonate at a lower field compared to the protons on the other ring carbons (C3 and C4).

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in a unique chemical environment will produce a distinct signal. The carbon of the hydroxymethyl group is expected to have a chemical shift in the range typical for carbons bonded to both nitrogen and oxygen. The carbons of the pyrrolidine ring adjacent to the nitrogen (C2 and C5) will appear at a lower field than the other two ring carbons (C3 and C4) due to the deshielding effect of the nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₂- (ring, C2/C5) | 2.5 - 2.8 | Multiplet |

| -CH₂- (ring, C3/C4) | 1.7 - 1.9 | Multiplet |

| -CH₂OH | 4.5 - 4.8 | Singlet |

| -OH | Variable | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2/C5 | 55 - 60 |

| C3/C4 | 23 - 28 |

| -CH₂OH | 75 - 80 |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of its fragmentation patterns. For this compound (C₅H₁₁NO), the calculated monoisotopic mass is 101.0841 g/mol . High-resolution mass spectrometry can confirm this exact mass, thereby verifying the molecular formula.

Under electron ionization (EI), the molecular ion ([M]⁺˙) of this compound is expected to be observed. The fragmentation of this molecular ion can proceed through several pathways, providing valuable structural information. Common fragmentation patterns for amines and alcohols include alpha-cleavage. For this compound, this could involve the cleavage of the C-N bond or the C-C bond adjacent to the nitrogen and oxygen atoms.

Key fragmentation pathways for this compound likely include:

Loss of the hydroxymethyl radical (•CH₂OH): This would result in a fragment ion at m/z 70, corresponding to the pyrrolidinyl cation.

Alpha-cleavage with loss of a hydrogen radical (•H): This would lead to a stable iminium ion at m/z 100.

Cleavage of the pyrrolidine ring: This can lead to a variety of smaller fragment ions. For instance, the loss of an ethene molecule (C₂H₄) from the ring is a common fragmentation pathway for pyrrolidine derivatives.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion |

| 101 | [C₅H₁₁NO]⁺˙ (Molecular Ion) |

| 100 | [C₅H₁₀NO]⁺ |

| 70 | [C₄H₈N]⁺ |

| 43 | [C₂H₅N]⁺ |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of Pyrrolidin-1-ylmethanol. DFT has become a popular tool due to its balance of computational cost and accuracy, while high-level ab initio methods like Coupled Cluster (CC) theory provide benchmark data for thermochemistry and reaction barriers. nih.govnih.gov These methods are instrumental in exploring the potential energy surface of the molecule, identifying stable conformers, and calculating a wide range of molecular properties. arabjchem.orgresearchgate.net

DFT and ab initio calculations are routinely used to predict the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within this compound. researchgate.netnih.gov By optimizing the geometry, researchers can determine key structural parameters such as bond lengths, bond angles, and dihedral angles for the molecule's most stable conformations. The pyrrolidine (B122466) ring itself can adopt various puckered conformations (envelope or twist), and computational methods can quantify the energy differences between them. nih.gov

The electronic structure is analyzed through calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org The energies and shapes of these frontier orbitals are crucial for understanding the molecule's reactivity, electronic transitions, and potential as a reactant or catalyst. arabjchem.orgresearchgate.net Natural Bond Orbital (NBO) analysis can further elucidate intramolecular interactions, such as charge transfer and hydrogen bonding. researchgate.net

| Parameter | DFT (B3LYP/6-31G*) Value | Description |

|---|---|---|

| C-N Bond Length (ring) | ~1.46 Å | Average length of the carbon-nitrogen bonds within the pyrrolidine ring. |

| C-O Bond Length | ~1.43 Å | Length of the carbon-oxygen bond in the methanol (B129727) substituent. |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |

| LUMO Energy | +1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Energy difference between HOMO and LUMO, related to molecular stability and reactivity. |

| Dipole Moment | ~2.1 D | A measure of the overall polarity of the molecule. |

Computational methods are invaluable for mapping the detailed pathways of chemical reactions involving this compound. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed. emich.eduresearchgate.net This allows for the determination of activation energies, which are critical for understanding reaction rates. nih.gov

The fleeting nature of transition states makes them extremely difficult to observe experimentally, but their structures can be located and characterized computationally. mit.edu For reactions where this compound or its derivatives act as catalysts, such as in aldol (B89426) or Michael additions, computational studies can reveal how the catalyst interacts with substrates to lower the activation energy and guide the reaction along a specific stereochemical path. nih.govresearchgate.net Quantum chemical calculations can elucidate the role of non-covalent interactions, like hydrogen bonding, in stabilizing transition states. researchgate.net

Since this compound can be chiral, its chiroptical properties, which describe the differential interaction with left- and right-circularly polarized light, are of significant interest. cas.cz Techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) provide unique spectral fingerprints that are highly sensitive to a molecule's absolute configuration and conformation. nih.govunipi.it

Quantum chemical calculations are essential for interpreting these complex spectra. nih.gov By computing the theoretical ECD and VCD spectra for a specific enantiomer (e.g., (R)-Pyrrolidin-1-ylmethanol), and comparing it to the experimental spectrum, the absolute configuration of the molecule can be unambiguously determined. rsc.org This process involves performing a conformational search, calculating the spectra for each significant conformer, and then generating a Boltzmann-averaged spectrum for the final comparison. nih.govnih.gov

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic description, molecular modeling and dynamics (MD) simulations are used to study the behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and intermolecular interactions on timescales ranging from picoseconds to microseconds. nih.gov For this compound, MD simulations can be used to explore its conformational landscape in different solvents, study its hydration shell, and investigate its interactions with other molecules or biological targets. nih.govresearchgate.netresearchgate.net

Rational Design and Optimization of Pyrrolidinemethanol-Based Catalysts and Derivatives

Computational chemistry is a cornerstone of the rational design of new catalysts and functional molecules based on the pyrrolidinemethanol scaffold. researchgate.netethz.chrsc.org By understanding the structure-activity relationships at a molecular level, researchers can computationally screen virtual libraries of derivatives to identify candidates with enhanced properties. nih.gov

For instance, in designing organocatalysts for asymmetric synthesis, computational models can predict how modifications to the pyrrolidine ring or the methanol group will affect the catalyst's efficiency and stereoselectivity. researchgate.net Descriptors derived from calculations (e.g., steric parameters, electronic properties) can be used to build predictive models, accelerating the discovery of improved catalysts and reducing the need for extensive experimental trial-and-error. ethz.chnih.gov

Prediction of Reactivity and Stereoselectivity

A key application of computational chemistry is the prediction of chemical reactivity and stereoselectivity. emich.edu For reactions catalyzed by chiral pyrrolidinemethanol derivatives, computational models can explain the origins of enantioselectivity by comparing the activation energies of the transition states leading to different stereoisomers. nih.govresearchgate.net

The energy difference between diastereomeric transition states can be calculated with high accuracy using DFT. nih.gov Even a small energy difference can lead to a high enantiomeric excess (ee) in the product. These calculations allow chemists to understand the subtle steric and electronic factors that control the stereochemical outcome of a reaction, providing a powerful tool for designing catalysts that yield a desired stereoisomer with high selectivity. emich.eduresearchgate.netpku.edu.cn

| Transition State | Relative Energy (kcal/mol) (DFT B3LYP/6-31G*) | Predicted Major Product | Predicted Enantiomeric Excess (ee) |

|---|---|---|---|

| TS-Re (leading to R-product) | 0.0 | R-enantiomer | >95% |

| TS-Si (leading to S-product) | +2.5 |

Emerging Research Frontiers and Interdisciplinary Applications

Pyrrolidinemethanol Scaffolds in Functional Materials Science

The structural characteristics of pyrrolidinemethanol derivatives make them ideal building blocks for the creation of sophisticated functional materials. Their integration into polymers and nanostructures has led to materials with tailored properties for specialized applications, particularly in catalysis and chiral technologies.

Researchers have successfully integrated pyrrolidine (B122466) units into the framework of mesoporous hybrid materials. nih.govnih.gov A notable example involves the synthesis of a chiral mesoporous hybrid material, named HybPyr, from a bis-silylated pyrrolidine precursor. nih.govnih.gov This process utilizes a fluoride (B91410) sol-gel methodology under mild conditions to create a mesoporous architecture with a homogeneous distribution of the chiral pyrrolidine moieties throughout the siliceous network. nih.govnih.gov The stability and integrity of these asymmetric active sites within the solid structure are confirmed through various characterization techniques, including thermogravimetric analysis (TGA), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. nih.gov

The development of such advanced polymeric and nanostructured materials is a significant step forward, as blending different materials can produce enhanced properties suitable for demanding applications. mdpi.com The incorporation of pyrrolidinemethanol scaffolds is a prime example of how specific molecular units can be used to design materials with precise functionalities, such as catalytic activity and molecular recognition capabilities. nih.govresearchgate.net

A key application of these materials is in heterogeneous asymmetric catalysis. The HybPyr material, for instance, has demonstrated excellent performance as a recyclable catalyst for the enantioselective Michael addition of linear aldehydes to β-nitrostyrene derivatives, yielding products with high stereocontrol. nih.govnih.gov

Table 1: Catalytic Performance of HybPyr in Asymmetric Michael Addition This table is a representative example based on findings discussed in the source material.

| Entry | Aldehyde | β-nitrostyrene | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (syn) (%) |

|---|---|---|---|---|

| 1 | Propanal | trans-β-nitrostyrene | 95:5 | 98 |

| 2 | Butanal | trans-β-nitrostyrene | 96:4 | 99 |

| 3 | Pentanal | trans-β-nitrostyrene | 97:3 | >99 |

Molecular chirality is a critical aspect of modern science and technology, particularly in the pharmaceutical and agrochemical industries. nih.gov Pyrrolidinemethanol, especially in its chiral forms like (S)-(+)-2-Pyrrolidinemethanol (L-prolinol), serves as a fundamental chiral building block. sigmaaldrich.com Its chirality can be transferred from the molecular level to the macroscopic level in the development of chiral materials.

The synthesis of the HybPyr hybrid material is a clear demonstration of this principle. By incorporating chiral pyrrolidine units into a solid siliceous framework, a material with intrinsic and accessible chirality is created. nih.govnih.gov This approach allows for the development of heterogeneous asymmetric catalysts, which are highly sought after for their efficiency and recyclability. nih.gov The resulting chiral materials can perform asymmetric reactions with high stereocontrol, which is crucial for producing enantiomerically pure compounds. nih.gov The ability to create such materials opens up new possibilities for designing selective and sustainable chemical processes.

Advanced Spectroscopic and In Situ Techniques for Reaction Monitoring

Understanding the mechanisms and kinetics of chemical reactions is fundamental to optimizing synthetic processes. For transformations involving pyrrolidinemethanol, advanced spectroscopic and in situ monitoring techniques provide invaluable insights. nih.govresearcher.life These methods allow for real-time analysis of reacting systems, enabling the identification of transient intermediates and the elucidation of complex reaction pathways. nih.govfu-berlin.de

Techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy are powerful tools for tracking the consumption of reactants and the formation of products over time. nih.gov Time-resolved in situ (TRIS) monitoring, in particular, offers a new dimension for understanding chemical transformations by providing data on reaction kinetics and mechanisms as they happen. nih.govnih.gov For example, monitoring the progress of an asymmetric catalysis reaction using a pyrrolidinemethanol-based catalyst can reveal crucial information about the catalytic cycle.

Other advanced methods include:

Raman Spectroscopy: This technique can provide information on vibrational modes and is useful for monitoring reactions, including observing the formation of specific bonds like imine condensation in covalent organic framework (COF) synthesis. chemrxiv.org

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate and identify components in a reaction mixture, offering high sensitivity. fiveable.me

X-ray Diffraction (XRD): For reactions involving solid-state materials, in situ XRD can track changes in crystallinity and identify intermediate phases. nih.gov

The integration of these techniques allows for a more holistic understanding of reactions involving pyrrolidinemethanol, from small-scale laboratory synthesis to potential industrial applications. researcher.life

Synergistic Integration of Experimental and Computational Methodologies

The combination of experimental data with computational modeling provides a powerful approach to understanding the chemical behavior of pyrrolidinemethanol and its derivatives. rsc.org This synergy allows researchers to build more accurate predictive models, elucidate complex structures, and understand reaction mechanisms at a molecular level. rsc.orgnih.gov

A prime example is the study of (R)-(-)-2-Pyrrolidinemethanol, where Density Functional Theory (DFT) calculations were used in conjunction with experimental Fourier Transform Infrared (FT-IR) spectroscopy. researchgate.net This combined approach allowed for a detailed analysis of the molecule's stable conformers and the nature of its intra- and intermolecular hydrogen bonding. researchgate.net The computational models helped to accurately assign the vibrational frequencies observed in the experimental IR spectrum. researchgate.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for (R)-(-)-2-Pyrrolidinemethanol Dimer Data derived from a DFT study at the B3LYP/6-311+G(d,p) level. researchgate.net

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| O-H stretch | 3448 | 3453 | Intermolecular H-bond |

| N-H stretch | 3289 | 3353 | Bonded N-H |

| C-H stretch | 2966 | 2975 | Asymmetric CH₂ |

| C-H stretch | 2875 | 2879 | Symmetric CH₂ |

| N-H bend | 1395 | 1395 | In-plane bend |

This integrated approach is not limited to spectroscopic analysis. Computational methods are also used to:

Predict Reaction Pathways: DFT calculations can model potential energy surfaces to determine the thermodynamic and kinetic feasibility of different reaction steps in catalyzed processes. mdpi.com

Analyze Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis provide insights into electron distribution and bonding interactions, which are crucial for understanding reactivity. mdpi.com

Elucidate Structure-Property Relationships: By modeling how structural changes affect molecular properties, computational studies can guide the design of new pyrrolidinemethanol derivatives with desired functionalities. nih.gov

Development of Novel Pyrrolidinemethanol-Containing Organic Transformations

Pyrrolidinemethanol and its derivatives, particularly L-prolinol, are valuable chiral building blocks in modern organic synthesis. sigmaaldrich.commdpi.com Their use as starting materials has led to the development of practical and enantioselective syntheses for a wide range of complex molecules, including pharmaceuticals. mdpi.comacs.org

Recent research has focused on creating new, efficient synthetic methods that utilize the unique reactivity of the pyrrolidinemethanol scaffold. These include:

Asymmetric Organocatalysis: α,α-Diaryl-2-pyrrolidinemethanols are highly effective organocatalysts for various asymmetric reactions, such as ketone reductions and aldol (B89426) reactions. acs.org The synthesis of these catalysts often starts from L-prolinol. sigmaaldrich.com

Domino Reactions: An efficient and sustainable one-pot, three-component domino reaction has been developed for synthesizing novel polycyclic pyrrolidine-fused spirooxindoles using chiral amino acids, showcasing an innovative approach to building molecular complexity. semanticscholar.org

Synthesis of Drug Intermediates: (S)-pyrrolidin-2-ylmethanol is a key precursor in the synthesis of numerous drugs. mdpi.com For example, it is used in the synthesis of Avanafil, a phosphodiesterase-5 inhibitor. mdpi.com The development of scalable and stereoselective processes for preparing these intermediates is an active area of research. google.com

These advancements highlight the continued importance of pyrrolidinemethanol in expanding the toolbox of synthetic organic chemistry, enabling the construction of intricate molecular architectures with high levels of stereocontrol.

Q & A

Q. What are the standard methods for synthesizing Pyrrolidin-1-ylmethanol, and how is purity validated?

this compound is typically synthesized via nucleophilic substitution or reduction of pyrrolidine derivatives. For example, reductive amination of pyrrolidine with formaldehyde under controlled pH and temperature conditions can yield the compound. Purity is validated using HPLC (≥95% purity threshold) and thin-layer chromatography (TLC) to monitor reaction progress. Characterization includes elemental analysis (C, H, N) and spectroscopic methods such as H/C NMR . Experimental protocols should follow reproducibility guidelines, including detailed reaction conditions (solvent, catalyst, stoichiometry) and purification steps (e.g., column chromatography) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Structural confirmation requires a combination of:

- H NMR : To identify proton environments (e.g., -CHOH at δ 3.5–4.0 ppm, pyrrolidine ring protons at δ 1.5–2.5 ppm).

- C NMR : To resolve carbons adjacent to hydroxyl and amine groups (e.g., C-OH at ~65 ppm, pyrrolidine carbons at 20–50 ppm).

- FT-IR : For functional group analysis (O-H stretch at 3200–3600 cm, C-N at 1200–1350 cm).

- Mass spectrometry (MS) : To confirm molecular ion peaks (e.g., [M+H] at m/z 102.1). Cross-referencing with databases like PubChem ensures accuracy .

Q. What safety protocols are essential when handling this compound in the laboratory?

The compound should be stored in a cool, dry environment (2–8°C) under inert gas (N/Ar) to prevent oxidation. Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory irritation. Spill management requires neutralization with absorbents (vermiculite) and disposal via hazardous waste channels. Safety data sheets (SDS) must be consulted for toxicity profiles and first-aid measures .

Advanced Research Questions

Q. How can reaction yields be optimized for synthesizing this compound derivatives under varying conditions?

Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions.

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve efficiency.

- Temperature control : Lower temperatures (0–5°C) reduce side reactions in sensitive intermediates.

- Kinetic studies : Use in situ monitoring (e.g., ReactIR) to identify rate-limiting steps. Statistical tools like Design of Experiments (DoE) can model interactions between variables (pH, temperature, stoichiometry) .

Q. How should researchers resolve contradictions in spectroscopic data for pyrrolidine derivatives?

Data discrepancies (e.g., unexpected splitting in NMR) may arise from:

- Conformational isomerism : Perform variable-temperature NMR to assess dynamic equilibria.

- Impurity interference : Use 2D NMR (COSY, HSQC) to isolate signals or repeat purification (e.g., recrystallization).

- Stereochemical ambiguity : Compare experimental data with computational models (DFT calculations for C chemical shifts) .

Q. What strategies are effective for studying the biological activity of this compound in antimicrobial assays?

- In vitro testing : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with serial dilutions (1–256 µg/mL).

- Mechanistic studies : Probe membrane disruption via fluorescent dyes (propidium iodide) or assess enzyme inhibition (e.g., β-lactamase).

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., hydroxyl group alkylation) and correlate changes with bioactivity .

Methodological Guidelines

- Reproducibility : Document all experimental parameters (e.g., stirring rate, drying time) in supplemental materials .

- Data validation : Use triplicate measurements and report standard deviations. Cross-validate findings with orthogonal techniques (e.g., NMR + IR) .

- Ethical compliance : Adhere to institutional guidelines for chemical safety and data integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.